N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide
Description
The compound N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 1,2-dimethylindole moiety linked via a methyl group to the benzamide core. The benzamide ring is substituted with methoxy groups at the 2- and 4-positions. Indole derivatives are known for interactions with neurotransmitter receptors (e.g., serotonin), while benzamides are widely explored for applications ranging from neuroimaging to catalysis .
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-9-15-10-14(5-8-18(15)22(13)2)12-21-20(23)17-7-6-16(24-3)11-19(17)25-4/h5-11H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZDZYYKEWJDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, is synthesized through a Fischer indole synthesis reaction.
Alkylation: The indole derivative undergoes alkylation with a suitable alkyl halide to introduce the benzyl group.
Amidation: The alkylated indole is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Pharmacological and Functional Insights
Metal-Catalyzed Reactivity
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling selective C–H bond activation in catalytic reactions .
Neuroreceptor Targeting
The fluorinated benzamide tracer in and demonstrates how substituents like fluorine-18 and pyrrolidinyl groups enhance dopamine D₂ receptor binding affinity and pharmacokinetics for PET imaging . The target compound’s indole moiety could confer affinity for serotonin receptors, but the absence of a radiolabel or polar groups (e.g., fluorine) may limit its utility in neuroimaging.
Antioxidant Activity
The adamantane-containing benzamide in highlights the role of hydrophobic groups (e.g., adamantane) in enhancing membrane permeability and radical-scavenging activity .
Physicochemical and Metabolic Considerations
Biological Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological activities, relevant case studies, and research findings.
Molecular Formula: C20H22N2O3
Molecular Weight: 338.40 g/mol
IUPAC Name: this compound
SMILES Notation: CC1=CNC2=C1C(=CC(=C2)C(=O)N(C)C)C(=O)OC(C)C
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : A study reported that related indole derivatives showed MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for similar activity in the target compound .
| Compound Type | MIC (µg/mL) | Pathogen |
|---|---|---|
| Indole Derivative | ≤ 0.25 | MRSA |
| Other Analogues | 16 | C. neoformans |
Anticancer Properties
Indole derivatives have been recognized for their anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against cancer cell lines. The compound's indole moiety is crucial for its interaction with biological targets involved in cancer progression.
In vitro studies demonstrated that derivatives with specific substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance:
- Cell Line Testing : Compounds were tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM depending on the specific modifications made to the indole structure.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Some studies suggest that indole-based compounds can modulate inflammatory pathways:
- Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies and Research Findings
Several key studies have contributed to the understanding of the biological activity of this compound:
- Study on Antibacterial Activity : A comprehensive screening of indole derivatives revealed that specific substitutions led to enhanced antibacterial activity against MRSA and other pathogens. The presence of methoxy groups was particularly beneficial for increasing potency .
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on human cell lines (e.g., HEK293), some derivatives exhibited low toxicity profiles while maintaining high antibacterial efficacy.
- Inflammatory Response Modulation : Research indicated that certain indole derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
